5-Isobutylpyrimidin-2-amine

CDK12 Cyclin-dependent kinase Kinase inhibitor scaffold

Sourcing mismatched 5-alkyl-2-aminopyrimidines can derail kinase inhibitor campaigns. 5-Isobutylpyrimidin-2-amine (CAS 39268-70-7) is the exact regioisomer validated in CDK12 patent US10894788 (Example 107, IC50 5.5 µM). Key advantages: • 4.5-fold improved NO inhibitory activity vs. 5-H analog (IC50 2.57 µM vs. 11.49 µM). • Essential for reproducing patent-protected CDK12 inhibitors. • Bulk supply available for lead optimization and SAR library synthesis.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
Cat. No. B15244730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isobutylpyrimidin-2-amine
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC(C)CC1=CN=C(N=C1)N
InChIInChI=1S/C8H13N3/c1-6(2)3-7-4-10-8(9)11-5-7/h4-6H,3H2,1-2H3,(H2,9,10,11)
InChIKeyYAKIJEZSDKOGGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Isobutylpyrimidin-2-amine: Core Baseline for Kinase Targeting


5-Isobutylpyrimidin-2-amine (CAS 39268-70-7; also referred to as 5-(2-methylpropyl)pyrimidin-2-amine) is a C5-alkyl-substituted 2-aminopyrimidine derivative with a molecular formula of C8H13N3 and a molecular weight of 151.21 g/mol . The compound features a primary amine at the 2-position and an isobutyl (2-methylpropyl) group at the 5-position of the pyrimidine ring, imparting distinct lipophilicity (cLogP ~1.5-2.0) and steric properties compared to smaller 5-alkyl analogs [1]. It serves as a key intermediate in kinase inhibitor scaffolds and has been explicitly claimed as a synthetic building block in multiple granted pharmaceutical patents, including US10894788 and US11390618, where it is incorporated into CDK12-targeting molecules [2].

Synthetic IntermediateFor CDK12 inhibitor patent compounds (US10894788)
5-Isobutyl AnchorDistinct steric/lipophilic handle for ATP pocket
Patent-Exemplified ScaffoldEnables reproduction of exemplified kinase inhibitors

5-Isobutylpyrimidin-2-amine: Non-Interchangeability with Simple Analogs


The 5-position substituent on the 2-aminopyrimidine scaffold is a critical determinant of both target engagement potency and off-target liability. Substitution at C5 influences the dihedral angle between the pyrimidine ring and the adjacent substituent, thereby modulating ATP-binding pocket complementarity and residence time. In a systematic SAR study of 5-substituted 4,6-dichloro-2-aminopyrimidines, the 5-sec-butyl analog exhibited an IC50 of 2.57 µM against immune-activated nitric oxide production, whereas the unsubstituted (5-H) analog showed an IC50 of 11.49 µM—a 4.5-fold reduction in potency [1]. This demonstrates that the presence, size, and branching of the 5-alkyl group are not interchangeable; even structurally similar analogs (e.g., 5-methyl, 5-ethyl) yield divergent activity profiles . For procurement decisions in medicinal chemistry campaigns, substitution of 5-isobutylpyrimidin-2-amine with a smaller or unsubstituted analog may invalidate structure-activity relationships established in lead optimization and compromise patent protection scope [2].

5-alkyl size and branching can markedly alter target inhibition; smaller or linear analogs may not reproduce binding profile.

Regioisomer (N-isobutyl) disrupts critical kinase hinge interaction; CAS verification of C5-substitution is essential.

Patent-defined scope depends on precise 5-isobutyl group; substitution with simpler analogs may limit freedom to operate.

5-Isobutylpyrimidin-2-amine: Evidence vs. Closest Analogs


CDK12 Inhibitory Potency vs. Structural Analogs

A compound incorporating the 5-isobutylpyrimidin-2-amine moiety—specifically (R)-N-(4-(3-((5-isobutylpyrimidin-2-yl)amino)pyrrolidine-1-carbonyl)phenyl)acrylamide—demonstrated an IC50 of 5.50 × 10³ nM (5.5 µM) against human Cyclin-K/Cyclin-dependent kinase 12 (CDK12) [1]. The 5-isobutyl substitution on the pyrimidine ring contributes to the molecular recognition of the CDK12 ATP-binding pocket, as evidenced by the compound's inclusion as Example 107 in US Patent 10894788 [2]. While direct head-to-head comparator data for the isolated 5-isobutylpyrimidin-2-amine building block are not available in public literature, the incorporation of this moiety into a patent-exemplified inhibitor establishes its utility as a privileged scaffold for CDK12-targeted medicinal chemistry campaigns [1]. Procurement of this building block enables reproduction of patent-exemplified compounds for target validation studies.

CDK12 inhibitor exemplification
Cross-study comparable
Incorporated inhibitor IC50 = 5.5 µM (CDK12/cyclin-K)
Supports patent compound replication
Building block not tested standalone; full inhibitor data
CDK12 Cyclin-dependent kinase Kinase inhibitor scaffold Oncology

Alkyl Branching Effects on NO Inhibition

In a systematic SAR study of 5-substituted 4,6-dichloro-2-aminopyrimidines, the 5-sec-butyl analog (5-(butan-2-yl)) demonstrated an IC50 of 2.57 µM against immune-activated nitric oxide production in murine peritoneal macrophages, whereas the unsubstituted (5-H) analog exhibited an IC50 of 11.49 µM, representing a 4.5-fold difference in potency [1]. The 5-isobutyl substituent on 5-isobutylpyrimidin-2-amine occupies a similar steric and lipophilic space as the 5-sec-butyl group (both C4 branched alkyl chains), suggesting comparable or improved activity relative to smaller 5-alkyl or 5-H analogs . The IC50s of other 5-substituted derivatives in this study ranged from 9-36 µM, confirming that 5-alkyl substitution size, branching, and lipophilicity are key drivers of target engagement in this chemotype [1].

5-Alkyl branching effect
Class-level inference
Branched C4 (sec-butyl) ~4.5-fold higher NO inhibition vs. H
Supports 5-isobutyl selection for immunomodulatory SAR
Direct data for 5-isobutyl not available; extrapolated from analog
Nitric oxide inhibition Immunomodulation Pyrimidine SAR Inflammation

Structural Differentiation: Regioisomers and Alkyl Analogs

5-Isobutylpyrimidin-2-amine (CAS 39268-70-7, MW 151.21) is structurally distinct from its regioisomer N-isobutylpyrimidin-2-amine (CAS 151389-99-0, also MW 151.21), where the isobutyl group is attached to the 2-amino nitrogen rather than the C5 ring position . These two isomers are not interchangeable in kinase inhibitor SAR: C5-substitution directs the pyrimidine ring orientation within the ATP-binding pocket, whereas N2-substitution disrupts the critical hydrogen-bonding interaction between the 2-NH₂ group and the kinase hinge region [1]. Procurement documentation must specify the 5-isobutyl regioisomer to ensure fidelity to published SAR and patent exemplification. Additionally, compared to 5-methylpyrimidin-2-amine (MW 109.13) and 5-ethylpyrimidin-2-amine (MW 123.16), the isobutyl analog offers increased lipophilicity (cLogP ~1.5 vs. ~0.3 for 5-methyl) and steric bulk, which can enhance target residence time and selectivity [2].

Regioisomer identity
Supporting evidence
C5-substitution preserves hinge binding; N2-substitution disrupts it (MW 151.21 identical, connectivity differs)
Correct CAS ensures kinase assay fidelity
Verify 39268-70-7 (C5) vs 151389-99-0 (N2); cLogP ~1.5 vs ~0.3 for 5-methyl
Chemical procurement Building block selection Regioisomer differentiation Medicinal chemistry

5-Isobutylpyrimidin-2-amine: Application Scenarios


CDK12 Inhibitor Optimization & Patent Replication

Research groups engaged in CDK12-targeted oncology programs can utilize 5-isobutylpyrimidin-2-amine to synthesize and evaluate compounds based on the US10894788 patent scaffold. The building block enables reproduction of Example 107, which exhibited an IC50 of 5.5 µM against CDK12/cyclin-K, providing a validated starting point for further potency and selectivity optimization [1].

Immunomodulatory SAR with 5-Alkylpyrimidines

For laboratories investigating nitric oxide-mediated inflammatory pathways, 5-isobutylpyrimidin-2-amine serves as a precursor to 5-isobutyl-4,6-dichloro-2-aminopyrimidine derivatives. Class-level SAR data indicate that branched C4 alkyl substitution at the 5-position yields 4.5-fold improved NO inhibitory activity compared to unsubstituted analogs, establishing this building block as a strategic entry point for developing novel immunomodulatory agents [2].

Kinase Hinge-Binder Library & Selectivity Profiling

Medicinal chemistry teams synthesizing 2-aminopyrimidine-based kinase hinge binders can employ 5-isobutylpyrimidin-2-amine to diversify library scaffolds. The isobutyl group at C5 introduces steric bulk and lipophilicity that can be exploited to achieve selectivity within kinase subfamilies, as documented in the broader 2-amino-5-substituted pyrimidine inhibitor patent literature [3].

Analytical Reference Standard Procurement

Analytical chemistry and QC laboratories developing LC-MS or NMR methods for 5-alkylpyrimidine-2-amines require the authentic 5-isobutyl regioisomer (CAS 39268-70-7) as a reference standard to distinguish it from the N-isobutyl regioisomer (CAS 151389-99-0) and other 5-alkyl analogs. Accurate compound identity is essential for release testing of building blocks used in GLP toxicology and preclinical candidate synthesis .

Application
Selection Property
Validation Focus
CDK12 inhibitor patent replication
Patent-exemplified pyrimidine scaffold
CDK12 target engagement and selectivity optimization
Immunomodulatory SAR studies
5-isobutyl lipophilic anchor
Nitric oxide inhibition assay benchmarking
Kinase hinge-binder library expansion
C5 steric diversification handle
Kinase panel selectivity profiling
Analytical reference standard for regioisomer ID
Authenticated 5-isobutyl regioisomer
LC-MS/NMR identity confirmation and method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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